Fullerene C70

Description

Propriétés

IUPAC Name |

(C70-D5h(6))[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLMFJTZZPOKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%10=C%10C8=C5C1=C%10C1=C%13C5=C8C1=C2C1=C3C2=C3C%10=C%13C%14=C3C1=C8C1=C3C5=C%12C5=C8C%11=C%11C9=C7C7=C9C6=C4C2=C2C%10=C4C(=C29)C2=C6C(=C8C8=C9C6=C4C%13=C9C(=C%141)C3=C85)C%11=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157069-59-5 | |

| Record name | [5,6]Fullerene-C70-D5h(6), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157069-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90151050 | |

| Record name | Fullerene C70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115383-22-7 | |

| Record name | Fullerene-C70 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115383-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fullerene C70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115383227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fullerene C70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and history of Fullerene C70

An In-depth Technical Guide on the Discovery and History of Fullerene C70

Introduction

This compound, a molecule composed of 70 carbon atoms, represents a significant landmark in the field of nanotechnology and materials science. Its discovery, alongside the more famous Buckminsterfullerene (C60), opened up a new allotrope of carbon and paved the way for the development of novel materials with unique electronic and physical properties. This guide provides a comprehensive overview of the discovery and history of C70, with a focus on the key experiments and technical details relevant to researchers and professionals in drug development and materials science.

The Discovery of Fullerenes

The story of C70 is intrinsically linked to the discovery of C60. In 1985, a team of researchers including Harold Kroto, Richard Smalley, and Robert Curl at Rice University were investigating the composition of carbon dust from red giant stars. They simulated the conditions in the atmosphere of these stars by vaporizing graphite (B72142) with a laser and analyzing the resulting carbon clusters using a mass spectrometer.

Their experiments consistently showed a prominent peak corresponding to a molecule with a mass of 720 atomic mass units, indicating the presence of a highly stable cluster of 60 carbon atoms (C60). Alongside the C60 peak, a smaller but significant peak at 840 amu was also observed, corresponding to a cluster of 70 carbon atoms (C70). This marked the first experimental evidence for the existence of C70.

Experimental Setup for Fullerene Discovery

The experimental workflow that led to the discovery of fullerenes is a cornerstone of modern materials science. A detailed breakdown of the process is provided below.

Structure and Properties of C70

Following their discovery, a significant research effort was directed towards understanding the structure and properties of these new carbon molecules. The structure of C70 was proposed to be a closed cage of 70 carbon atoms, and this was later confirmed through various experimental techniques.

Structural Elucidation

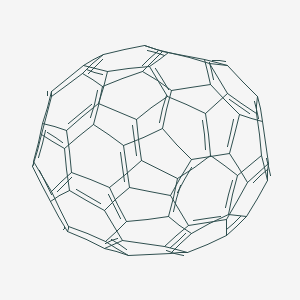

The structure of C70 is a closed cage with D5h symmetry, resembling a rugby ball. It is composed of 12 pentagonal rings and 25 hexagonal rings. The structure was definitively confirmed using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which revealed five distinct signals corresponding to the five different types of carbon atoms in the C70 molecule.

Physical and Chemical Properties

This compound exhibits a range of interesting physical and chemical properties that have made it a subject of intense research. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C70 |

| Molar Mass | 840.74 g/mol |

| Appearance | Reddish-brown crystalline solid |

| Symmetry Group | D5h |

| Number of Pentagons | 12 |

| Number of Hexagons | 25 |

| Solubility | Soluble in aromatic solvents (e.g., toluene, benzene) |

| Electron Affinity | 2.68 eV |

Production and Purification of C70

The initial discovery of C70 was in microscopic quantities. For extensive research and application, methods for producing and purifying larger quantities were necessary.

Arc Discharge Method

The most common method for producing macroscopic quantities of fullerenes is the carbon arc discharge method. In this process, a high-current arc is struck between two graphite electrodes in an inert atmosphere (typically helium). The heat from the arc vaporizes the carbon, which then condenses in the cooler regions of the chamber to form a soot containing a mixture of fullerenes, including C60 and C70.

Purification by Chromatography

The raw soot produced by the arc discharge method contains a mixture of C60, C70, and other higher fullerenes. The separation and purification of C70 from this mixture is typically achieved using column chromatography. The fullerene-containing soot is first extracted with a suitable solvent, such as toluene. The resulting solution is then passed through a column packed with a stationary phase, such as alumina (B75360) or silica (B1680970) gel. Due to their different polarities and sizes, the various fullerenes travel through the column at different rates, allowing for their separation.

Applications and Future Directions

The unique electronic and structural properties of C70 have led to its exploration in a variety of applications, from electronics to medicine.

Potential in Drug Development

Fullerenes, including C70, have been investigated for various biomedical applications. Their cage-like structure allows for the encapsulation of drug molecules, and their surfaces can be functionalized to target specific cells or tissues. Research has explored their use as antioxidants, antiviral agents, and in photodynamic therapy. The development of water-soluble derivatives of C70 is a key area of research to enhance their biocompatibility for drug delivery applications.

Materials Science

In materials science, C70 is being studied for its potential use in organic solar cells, transistors, and as a component in novel polymers and catalysts. Its electron-accepting properties make it a promising material for organic photovoltaic devices.

Conclusion

The discovery of this compound, born from fundamental research into the composition of interstellar dust, has blossomed into a vibrant field of study with far-reaching implications. From its initial detection as a minor peak in a mass spectrum to its production in macroscopic quantities, the journey of C70 has been one of scientific curiosity and technological advancement. As research continues to uncover the full potential of this unique molecule, C70 is poised to play an increasingly important role in the development of next-generation technologies in medicine and materials science.

Fullerene C70 molecular and electronic structure

An In-Depth Technical Guide to the Molecular and Electronic Structure of Fullerene C70

Introduction

This compound is a carbon allotrope and the second most abundant fullerene discovered in 1985, following the identification of C60.[1] Its discovery expanded the known forms of carbon beyond diamond, graphite, and amorphous carbon.[2] Structurally, C70 is a closed-cage molecule comprised of 70 carbon atoms arranged in a distinctive, rugby ball-like shape.[1][3] This unique geometry, belonging to the D5h symmetry point group, gives rise to a complex and fascinating electronic structure, making it a subject of intense research.[4]

C70's properties as an electron acceptor and its photophysical characteristics have positioned it as a valuable material in fields ranging from organic photovoltaics to materials science.[1][5] Furthermore, the ability to functionalize the C70 cage has opened avenues for its application in biomedicine, including roles as an antioxidant, in photodynamic therapy, and as a component in drug delivery systems.[6][7] This guide provides a detailed examination of the core molecular and electronic structure of C70, outlines the experimental protocols used for its characterization, and discusses its relevance to scientific research and drug development.

Molecular Structure and Geometry

The C70 molecule is a cage-like, fused-ring structure composed of 25 hexagonal rings and 12 pentagonal rings.[1][3] Unlike the highly symmetric, spherical C60, C70 has an elongated, ellipsoidal shape. Its structure can be conceptualized as a C60 molecule with a belt of five additional hexagons inserted at the equator.[1][3]

Symmetry and Non-Equivalent Positions

This compound belongs to the D5h point group of symmetry.[4] This lower symmetry compared to C60 (Ih) results in a more complex molecular structure with five distinct groups of non-equivalent carbon atoms and eight different types of carbon-carbon bonds.[8][9] This structural complexity is directly responsible for its more intricate spectroscopic signatures, such as in its ¹³C NMR spectrum.

Bond Lengths and Molecular Dimensions

The eight unique C-C bonds in the C70 cage have lengths ranging from approximately 1.37 Å to 1.47 Å.[3][10] The precise values have been determined through a combination of experimental techniques, such as gas-phase electron diffraction, and theoretical calculations using Density Functional Theory (DFT).[10][11] The molecule's dimensions are approximately 7.9 Å along its main symmetry axis and 7.2 Å at its equatorial diameter.[11]

| Bond Type | Experimental Bond Length (Å) (Gas-Phase Electron Diffraction)[11] | Theoretical Bond Length (Å) (B3LYP/6-31G*)[10] |

| a | 1.461 | 1.452 |

| b | 1.388 | 1.397 |

| c | 1.453 | 1.449 |

| d | 1.386 | 1.389 |

| e | 1.468 | 1.450 |

| f | 1.425 | 1.434 |

| g | 1.405 | 1.421 |

| h | 1.538 | 1.470 |

Table 1: Comparison of experimentally determined and theoretically calculated bond lengths in the this compound molecule. Note that bond type designations (a-h) correspond to the eight non-equivalent bonds as defined in structural studies.

Electronic Structure

The electronic properties of C70 are a direct consequence of its unique molecular structure. Each of its 70 carbon atoms is sp²-hybridized and covalently bonded to three other carbons, with the remaining valence electron on each atom contributing to a delocalized π-electron system across the cage.[3]

Frontier Molecular Orbitals and Energy Gap

C70 is characterized as an electron acceptor, a property governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates its electronic and optical behavior. The experimental bandgap for solid C70 is approximately 1.77 eV.[1] Theoretical studies, often employing DFT, have extensively investigated these frontier orbitals to understand C70's reactivity and performance in electronic devices.[12] Upon ionization, the C70 cation (C70+) undergoes a geometric distortion known as the Jahn-Teller effect, which removes the electronic degeneracy of its ground state and induces a permanent electric dipole moment.[13]

| Property | Value | Method |

| HOMO-LUMO Gap (Experimental) | ~1.77 eV | Solid-State Measurement[1] |

| HOMO-LUMO Gap (Theoretical) | 1.6 - 1.7 eV | Photoemission/DFT[14] |

| Ionization Enthalpy | 7.61 eV | Experimental[15] |

| Electron Affinity | 2.6 - 2.8 eV | Experimental[15] |

Table 2: Key electronic properties of this compound.

References

- 1. C70 fullerene - Wikipedia [en.wikipedia.org]

- 2. Fullerene - Wikipedia [en.wikipedia.org]

- 3. Export Fullerene-C70, [5,6]-Fullerene-C70 [attelements.com]

- 4. researchgate.net [researchgate.net]

- 5. nanographenex.com [nanographenex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular structure of free molecules of the this compound from gas- phase electron diffraction for JACS - IBM Research [research.ibm.com]

- 12. DFT results against experimental data for electronic properties of C60 and C70 fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic Properties of Fullerene C70: An In-depth Technical Guide

Abstract

Fullerene C70, the second most abundant fullerene after C60, possesses a unique ellipsoidal cage structure and distinct electronic properties that make it a subject of intense scientific interest. Its potential applications span materials science, electronics, and nanobiotechnology, including drug development. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives and composites. This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, targeting researchers, scientists, and professionals in drug development. We delve into the details of Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for each technique, and utilizes visualizations to illustrate experimental workflows and conceptual relationships, serving as a vital resource for the scientific community.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of C70. The absorption of UV or visible light by the C70 molecule promotes electrons from bonding (π) to anti-bonding (π*) orbitals within its conjugated carbon framework. Due to its D5h symmetry, which is lower than the Ih symmetry of C60, C70 exhibits a more complex and feature-rich absorption spectrum as more electronic transitions become symmetry-allowed[1].

The spectrum of C70 is sensitive to its environment, particularly the solvent. Aromatic solvents typically induce a larger red shift in the absorption bands compared to aliphatic or polar solvents[2]. The characteristic peaks for monomeric C70 in solution confirm its molecularly dissolved state, while changes in these peaks can indicate aggregation[3].

Data Presentation: UV-Vis Absorption Maxima (λmax) of C70

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| n-Hexane | 331, 360, 378, 469, 544, 636 | - | [4] |

| Toluene | 332, 380, 471 | - | |

| o-Xylene | 334, 338, 384, 408 | High-precision coefficients available | [5][6] |

| o-Dichlorobenzene | - | High-precision coefficients available | [6] |

| Sublimed Film | 390 | - | [7] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of C70 by dissolving a known mass in a high-purity, spectroscopy-grade solvent (e.g., toluene, o-xylene, n-hexane). Sonication may be required to ensure complete dissolution. Prepare a dilution of the stock solution to a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation : Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement :

-

Fill two matched quartz cuvettes, one with the pure solvent (reference) and one with the C70 solution (sample).

-

Place the cuvettes in the spectrophotometer.

-

Perform a baseline correction with the pure solvent to subtract any absorbance from the solvent and cuvette.

-

Measure the absorption spectrum over a desired wavelength range, typically 190-900 nm, with a resolution of 0.1-1 nm[8].

-

Record the wavelengths of maximum absorbance (λmax).

-

Visualization: UV-Vis Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

Pristine C70 exhibits weak intrinsic fluorescence at room temperature, characterized by a low fluorescence quantum yield (ΦF of approximately 0.06% in toluene) and a short fluorescence lifetime[9][10]. The emission originates from the S1 → S0 electronic transition. Despite its weakness, this fluorescence is a valuable tool for quantification and for studying the interactions of C70. The fluorescence intensity and emission maxima are highly dependent on the solvent[11]. Chemical functionalization of the C70 cage is a known strategy to disrupt the molecule's symmetry and enhance its fluorescence quantum yield[10].

Data Presentation: Photophysical Properties of C70

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Reference |

| n-Hexane | - | 662, 688, 707 | - | - | [11] |

| Benzene | - | - | - | - | [9][11] |

| Toluene | - | - | ~0.06% (5.7 x 10⁻⁴) | 0.67 | |

| Cyclohexane | 470 | ~650-725 (broad) | - | - | [9] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation : Prepare C70 solutions in high-purity solvents as described for UV-Vis spectroscopy. For quantum yield and lifetime measurements, it is often advisable to degas the solution by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen, which can quench fluorescence.

-

Instrumentation :

-

Steady-State : Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

-

Time-Resolved : Use a time-correlated single-photon counting (TCSPC) system for lifetime measurements[10].

-

-

Measurement :

-

Place the sample in a quartz cuvette inside the instrument.

-

Steady-State : Acquire an excitation spectrum by scanning the excitation wavelength while monitoring at a fixed emission wavelength. Acquire an emission spectrum by exciting at a fixed wavelength (e.g., a λmax from the absorption spectrum) and scanning the emission monochromator.

-

Time-Resolved : Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time to determine the lifetime (τ).

-

Quantum Yield : Measure the fluorescence relative to a known standard under identical conditions. An integrating sphere can also be used for absolute quantum yield measurements[10].

-

Visualization: Factors Influencing C70 Fluorescence

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides detailed information about the molecular vibrations of the C70 cage, acting as a powerful fingerprint for identification and structural analysis.

Raman Spectroscopy

Due to its D5h symmetry, group theory predicts that C70 has 53 Raman-active vibrational modes (12A₁' + 22E₂' + 19E₁'')[12][13]. The Raman spectrum provides a unique spectroscopic fingerprint that allows for the unambiguous distinction between C70 and other fullerenes like C60[14]. This specificity enables the development of ratiometric methods for the quantitative analysis of C60/C70 mixtures with minimal sample preparation[14][15].

Data Presentation: Prominent Raman Shifts of C70

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 260 | A₁' | [13] |

| 456 | A₁' | [13] |

| 701 | E₁'' | [13] |

| 737 | E₁'' | [13] |

| 1564 (strong) | E₂' | [13] |

Infrared (IR) Spectroscopy

The D5h symmetry of C70 results in 31 predicted infrared-active vibrational modes[16]. FTIR spectroscopy is commonly used to measure these modes. The positions of the IR absorption bands are sensitive to the physical state of the sample (e.g., solution, KBr pellet, thin film) and can shift with temperature[16][17]. Density Functional Theory (DFT) calculations have been shown to provide a very good fit to experimentally observed IR spectra, aiding in the assignment of vibrational modes[18].

Data Presentation: Key Infrared Absorption Bands of C70

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 458 | a₂'' | [18] |

| 535 | e₁' | [18] |

| 578 | e₁' | [18] |

| 642 | e₁' | [18] |

| 673 | a₂'' | [18] |

| 1133 | e₁' | [18] |

| 1429 | e₁' | [18] |

Experimental Protocol: Vibrational Spectroscopy (FTIR & Raman)

-

Sample Preparation :

-

Raman : Samples can be analyzed in various forms: as a solid powder, a thin film deposited on a substrate, or as a suspension in a liquid[14][15]. Minimal preparation is a key advantage[14].

-

FTIR : A common method is to prepare a KBr pellet by grinding a small amount of C70 with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, C70 can be deposited as a thin film on an IR-transparent substrate (e.g., NaCl or Si wafer)[16].

-

-

Instrumentation :

-

Raman : A Raman spectrometer with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).

-

FTIR : A Fourier-transform infrared spectrometer.

-

-

Measurement :

-

Raman : The laser is focused on the sample, and the inelastically scattered light is collected and analyzed. A common issue is a broad fluorescence background, which can often be mitigated by baseline subtraction methods in the software[14][15].

-

FTIR : A background spectrum of the pure KBr pellet or substrate is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Visualization: Vibrational Spectroscopy General Workflow

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is an indispensable tool for the structural confirmation of C70. The C70 molecule has five distinct groups of carbon atoms in different chemical environments due to its D5h symmetry. Consequently, its ¹³C NMR spectrum exhibits exactly five sharp resonance signals, providing definitive proof of its structure.

The precise chemical shifts are sensitive to the solvent, concentration, and temperature[19]. DFT calculations are frequently employed to predict ¹³C NMR spectra, although achieving high accuracy requires careful selection of functionals and consideration of solvent and dynamic effects[19][20][21].

Data Presentation: ¹³C NMR Chemical Shifts of C70

| Carbon Atom Label | Number of Atoms | Experimental Chemical Shift (ppm) in CS₂ | Reference |

| C1 (on 5-fold axis) | 10 | 150.13 | [19][22] |

| C2 | 20 | 147.53 | [19][22] |

| C3 | 10 | 146.85 | [19][22] |

| C4 | 20 | 144.75 | [19][22] |

| C5 (on equatorial plane) | 10 | 130.30 | [19][22] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve the C70 sample in a suitable deuterated solvent. Due to the limited solubility of C70, solvents like carbon disulfide (CS₂) or 1,2-dichlorobenzene-d₄ are often used. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal reference for chemical shifts (0 ppm)[19].

-

Instrumentation : A high-field NMR spectrometer.

-

Measurement :

-

Place the NMR tube containing the sample into the spectrometer's probe.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potentially long relaxation times, a large number of scans may be required to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Summary and Applications

The spectroscopic properties of this compound provide a rich set of data for its unequivocal identification and characterization. UV-Vis and fluorescence spectroscopy probe its electronic structure and excited-state behavior, which is critical for applications in photovoltaics and optoelectronics. Vibrational techniques, Raman and IR spectroscopy, offer detailed fingerprints of its molecular structure, essential for purity analysis and studying intermolecular interactions in composites. Finally, ¹³C NMR provides definitive structural confirmation.

For researchers, scientists, and drug development professionals, these techniques are vital. They are used to:

-

Confirm Identity and Purity : Ensure the quality of C70 starting materials.

-

Characterize Derivatives : Analyze the structural changes upon functionalization of the C70 cage for applications like drug delivery systems[23].

-

Study Interactions : Investigate how C70 interacts with biological molecules, polymers, or other nanomaterials.

-

Monitor Stability : Assess the stability of C70 in different formulations and environments.

A multi-technique approach, leveraging the complementary information from each of these spectroscopic methods, is crucial for a comprehensive understanding of this compound and for advancing its application in science and technology.

References

- 1. ajrconline.org [ajrconline.org]

- 2. C60 and C70 electronic absorption spectra in different solvents and matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. This compound [F1233] 各種物性データ | 東京化成工業株式会社 [tcichemicals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Fluorescent Properties of Multi-Functionalized C70 Derivatives of C70(OCH3)10[C(COOEt)2] and C70(OCH3)10[C(COOEt)2]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. westga.edu [westga.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. This compound characterization by 13C NMR and the importance of the solvent and dynamics in spectral simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. powdernano.com [powdernano.com]

An In-depth Technical Guide to the Synthesis and Purification of Fullerene C70

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methods for synthesizing and purifying Fullerene C70. It includes detailed experimental protocols, quantitative data for process optimization, and logical diagrams to illustrate key workflows.

Introduction

This compound, a cage-like carbon allotrope composed of 70 carbon atoms, continues to be a molecule of significant interest in materials science, electronics, and particularly in the pharmaceutical and medical fields. Its unique ellipsoidal structure and distinct electronic properties make it a promising candidate for applications ranging from drug delivery systems and diagnostic agents to photosensitizers in photodynamic therapy. The primary challenge for its widespread application remains its efficient production and isolation in high purity. This document outlines the established methodologies for synthesizing fullerene-rich soot and subsequently purifying C70 to levels required for advanced research and development.

Synthesis of Fullerene-Containing Soot

The initial step in obtaining C70 is the production of a carbon soot mixture that contains various fullerenes, primarily C60 and C70. The most prevalent and scalable method for laboratory and industrial production is the arc discharge method.

Arc Discharge (Huffman-Krätschmer Method)

This technique involves generating an electric arc between two high-purity graphite (B72142) electrodes in an inert atmosphere.[1] The intense heat from the arc vaporizes the carbon into a plasma, which then cools and condenses to form a fullerene-rich soot.[1] The resulting soot typically contains 6-15% extractable fullerenes.[2] Of this extractable portion, C70 generally constitutes around 15%.

Key Synthesis Parameters:

-

Electrodes: High-purity graphite rods.

-

Atmosphere: Inert gas, typically Helium, at a pressure of 50-300 Torr.[1]

-

Electrical Parameters: A direct current (DC) arc is established with typical values of 100-300 A at 20-30 V.[1]

-

Cooling: The reaction chamber is often water-cooled to facilitate the condensation of the carbon soot.

Experimental Protocol: Arc Discharge Synthesis

-

Chamber Preparation: A double-walled, stainless steel vacuum chamber is evacuated to a pressure of 10⁻³–10⁻⁴ Torr to remove atmospheric contaminants.

-

Electrode Setup: Two high-purity graphite electrodes (e.g., 6 mm diameter) are mounted horizontally inside the chamber with a gap of approximately 2-3 mm.[1] One electrode is typically fixed, while the other is mounted on a movable feedthrough to maintain the gap as the anode is consumed.

-

Inert Gas Introduction: The chamber is backfilled with high-purity Helium gas to a working pressure of approximately 200-300 Torr.[1]

-

Arc Ignition: A DC power supply is used to apply a voltage (e.g., 30 V) and current (e.g., 150-300 A) across the electrodes, igniting the arc.[1] The arc should be maintained for a duration determined by the desired quantity of soot.

-

Soot Collection: After the run, the system is allowed to cool. The black, fluffy soot deposited on the chamber walls and collection shields is then carefully scraped and collected.[3]

Extraction of Fullerenes from Soot

The raw soot is a complex mixture of fullerenes, amorphous carbon, and other graphitic particles. The soluble fullerenes must be extracted using an appropriate organic solvent.

Soxhlet Extraction

Soxhlet extraction is the standard and most efficient method for this process. It uses a continuous reflux of a hot solvent to dissolve the fullerenes from the solid soot matrix.[4] Toluene (B28343) is the most commonly used solvent due to its good balance of solvency, cost, and lower toxicity compared to alternatives like benzene (B151609) or carbon disulfide.

Experimental Protocol: Soxhlet Extraction

-

Apparatus Setup: Assemble a Soxhlet extraction apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.

-

Sample Loading: Place the collected fullerene soot (e.g., 5 grams) into a cellulose (B213188) extraction thimble and position the thimble inside the main chamber of the Soxhlet extractor.[5]

-

Solvent Addition: Fill the round-bottom flask with a suitable volume of toluene (e.g., 250 mL).

-

Extraction Process: Heat the flask to boil the toluene. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the soot. The solvent fills the thimble, dissolving the fullerenes. Once the extractor is full, the solvent automatically siphons back into the flask.

-

Completion: Continue the process for several hours (typically 4-10 hours) until the solvent in the siphon arm runs clear, indicating that the extraction is complete.[6]

-

Solvent Removal: Allow the apparatus to cool. The resulting dark red-brown solution in the flask contains the mixture of C60, C70, and higher fullerenes. The solvent is then removed using a rotary evaporator to yield a dark crystalline solid, referred to as "fullerite" or crude fullerene extract.

Purification of this compound

The crude fullerene extract requires purification to isolate C70 from C60 and other fullerenes. The primary methods employed are liquid chromatography, selective complexation, and sublimation.

Liquid Chromatography

Column chromatography is the most widely used technique for the preparative separation of fullerenes.[7] The separation relies on the differential affinity of the various fullerenes for the stationary phase.

Common Stationary Phases:

-

Alumina (B75360): Historically, neutral alumina was a common choice, typically using a hexane/toluene gradient as the mobile phase.

-

Charcoal/Silica (B1680970) Gel: A mixture of activated charcoal (e.g., Norit-A) and silica gel has proven to be a highly effective, low-cost stationary phase for gram-scale purification.[8][9] This method offers excellent separation of C60 and C70.

Experimental Protocol: Flash Chromatography with Charcoal/Silica Gel

This protocol is adapted from methods that have successfully yielded gram quantities of C70 with >97% purity.[8]

-

Stationary Phase Preparation: Prepare a slurry of activated charcoal (e.g., Norit-A) and silica gel (1:2 by weight) in toluene.

-

Column Packing: Pack a flash chromatography column with the slurry. The column size should be proportional to the amount of crude fullerene to be separated (e.g., a 5 cm diameter column for ~10 g of crude extract).

-

Sample Loading: Dissolve the crude fullerene extract in a minimal amount of a strong solvent like 1,2-dichlorobenzene (B45396) (ODCB) or carbon disulfide, adsorb it onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

-

Elution - Step 1 (C60 Removal): Begin eluting the column with a 1:1 mixture of ODCB/toluene.[8] The C60, having a lower affinity for the charcoal, will move down the column faster. The distinct purple band of C60 should be collected until the eluent is no longer colored.

-

Elution - Step 2 (C70 Collection): Switch the mobile phase to pure ODCB.[8] This will begin to elute the more strongly retained C70. Collect the reddish-brown C70 fraction.

-

Purity Analysis & Recovery: Analyze the collected fractions using HPLC or UV-Vis spectroscopy. Evaporate the solvent from the C70 fraction to obtain the purified solid. The product can be washed with a solvent like diethyl ether to remove residual ODCB.

Selective Complexation

This method utilizes host-guest chemistry, where a "host" molecule selectively binds to and precipitates one fullerene from a mixture. Calixarenes, which are macrocyclic compounds with hydrophobic cavities, have been shown to be effective for this purpose.[10][11] While many protocols focus on the selective complexation of C60, modifications can allow for the enrichment and purification of C70. For instance, thiacalixarene-porphyrin conjugates have shown high selectivity for C70.[12]

Experimental Protocol: General Selective Complexation

-

Solution Preparation: Dissolve the crude fullerene extract in toluene.

-

Complexation: Add a solution of a selective host molecule (e.g., p-tert-butylcalix[3]arene in toluene) to the fullerene solution. Stir the mixture to allow the host-guest complex to form and precipitate.[10]

-

Isolation: Isolate the precipitated complex by filtration.

-

Decomplexation: To recover the fullerene, the complex is typically dissolved in a different solvent (like chloroform) that disrupts the host-guest interaction, releasing the pure fullerene.[10] The host molecule can then be separated by filtration or further purification steps.

Sublimation

Sublimation takes advantage of the different vapor pressures of the fullerenes. C70 is less volatile than C60 and has a higher sublimation temperature.[13] In a vacuum furnace with a temperature gradient, the raw fullerite is heated, and the fullerenes sublime and then re-condense in different zones of the cooler part of the apparatus. C60 will deposit in the coolest zone, while C70 and higher fullerenes will condense in progressively hotter zones closer to the source.[14] This method is effective for obtaining solvent-free fullerenes.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis & Purification Yields and Purity

| Method/Stage | Parameter | Typical Value | Reference |

| Arc Discharge | Soluble Fullerene Content in Soot | 6 - 15% (w/w) | [2] |

| Arc Discharge | C70 Content in Extract | ~15% of soluble fraction | - |

| Chromatography | C70 Yield (Charcoal/Silica) | 1.58 g from 10 g crude | [8] |

| Chromatography | C70 Purity (Charcoal/Silica) | >97% | [8] |

| Selective Complexation | Purity of C60 (Calixarene) | >99.5% | [10] |

| Commercial Product | Available Purity | 99.0% - 99.9% | [15] |

Table 2: Solubility of this compound in Various Organic Solvents at 303 K

| Solvent | Solubility (mg/mL) |

| o-Dichlorobenzene | 36.0 |

| Carbon Disulfide | 23.0 |

| 1,2,4-Trichlorobenzene | 21.0 |

| Xylene (mixed isomers) | 1.7 |

| Toluene | 1.4 |

| Benzene | 1.3 |

| Carbon Tetrachloride | 0.26 |

| n-Decane | 0.046 |

| Cyclohexane | 0.036 |

| n-Hexane | 0.007 |

| Pentane | 0.002 |

| (Data sourced from Sivaraman et al., 1994)[16][17] |

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of this compound.

References

- 1. espublisher.com [espublisher.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Fullerenes synthesis by combined resistive heating and arc discharge techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. jes.or.jp [jes.or.jp]

- 14. scholarworks.uno.edu [scholarworks.uno.edu]

- 15. nanorh.com [nanorh.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Solubility of C70 in Organic Solvents | Semantic Scholar [semanticscholar.org]

A Comparative Analysis of Carbon Allotropes: Fullerene C70, Graphite, and Diamond

An In-depth Guide for Researchers and Drug Development Professionals

Carbon, an element fundamental to life and industry, exhibits remarkable versatility through its various allotropes—distinct structural forms of the same element. Among the most significant are diamond, graphite (B72142), and the more recently discovered fullerenes. This technical guide provides a detailed comparison of Fullerene C70, graphite, and diamond, focusing on their structural, physical, and chemical properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines experimental synthesis protocols, and visualizes key concepts to facilitate a deeper understanding of these materials and their potential applications.

Structural and Bonding Characteristics

The profound differences in the properties of diamond, graphite, and this compound originate from the distinct arrangements and bonding of their carbon atoms.

Diamond: In the diamond lattice, every carbon atom is covalently bonded to four other carbon atoms, forming a rigid and repeating tetrahedral network.[1][2][3] This sp³ hybridization results in a face-centered cubic crystal structure that is incredibly strong and stable in all directions.[1][3][4] The absence of free electrons makes diamond an excellent electrical insulator.[4]

Graphite: Graphite consists of planar layers of carbon atoms arranged in a hexagonal, honeycomb-like lattice.[5][6][7] Within each layer, known as graphene, each carbon atom is sp² hybridized and covalently bonded to three neighbors.[6][7] The fourth valence electron from each atom is delocalized, forming a cloud of electrons that can move freely within the layer, making graphite an excellent electrical conductor parallel to the layers.[5][8] These layers are held together by weak van der Waals forces, allowing them to slide easily over one another, which accounts for graphite's softness and lubricating properties.[5][7][8]

This compound: this compound is a molecule composed of 70 carbon atoms arranged in a closed, hollow cage resembling a rugby ball.[9][10] The structure is a fused-ring system consisting of 25 hexagons and 12 pentagons.[9] Like graphite, the carbon atoms are sp² hybridized, with each atom bonded to three others.[10][11] The C70 molecule has a D5h symmetry and features eight different bond lengths, ranging from 0.137 to 0.146 nm.[9][11] In its solid state, C70 molecules pack into a crystalline structure, and it behaves as an n-type semiconductor.[9]

// Nodes C [label="Carbon Source", fillcolor="#FBBC05", fontcolor="#202124"]; sp2 [label="sp² Hybridization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sp3 [label="sp³ Hybridization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Graphite [label="Graphite (2D Layers)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fullerene [label="this compound (0D Molecule)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diamond [label="Diamond (3D Network)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges C -> sp2 [label=" Planar Bonding"]; C -> sp3 [label=" Tetrahedral Bonding"]; sp2 -> Graphite; sp2 -> Fullerene; sp3 -> Diamond; } graph Caption: Structural relationship between carbon hybridization and allotrope dimensionality.

Comparative Quantitative Data

The structural differences give rise to vastly different physical and chemical properties, which are summarized in the table below for easy comparison.

| Property | Diamond | Graphite | This compound |

| Hybridization | sp³ | sp² | sp² |

| Crystal Structure | Face-Centered Cubic | Hexagonal | Face-Centered Cubic (Solid) |

| Density (g/cm³) | ~3.51 | ~2.26 | ~1.67 |

| Mohs Hardness | 10 | 1-2 | N/A (Molecular Solid) |

| C-C Bond Length (nm) | 0.154 | 0.142 (in-plane) | 0.137 - 0.146 (8 types)[9][11] |

| Inter-layer Spacing (nm) | N/A | 0.335[6] | N/A |

| Thermal Conductivity (W/m·K) | ~2200 | ~2000 (in-plane), ~6 (perp.) | ~0.4 |

| Electrical Conductivity | Insulator[4] | Conductor (in-plane)[5] | Semiconductor |

| Appearance | Transparent[1] | Black, Opaque[12] | Brownish-black solid[9] |

Experimental Protocols: Synthesis Methodologies

The synthesis of these allotropes requires vastly different experimental conditions, reflecting their thermodynamic stability and formation kinetics.

Diamond: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a common method for producing high-quality synthetic diamonds.[13][14][15]

-

Objective: To grow a diamond film layer-by-layer on a substrate.

-

Apparatus: A vacuum chamber, a substrate holder, a gas delivery system, and an energy source (e.g., microwave plasma or hot filament).

-

Methodology:

-

A substrate, often a small diamond seed or silicon wafer, is placed inside the vacuum chamber.[14][15]

-

The chamber is evacuated to a high vacuum to prevent contamination.[14]

-

A mixture of a carbon-source gas (typically methane, CH₄) and hydrogen (H₂) is introduced into the chamber at low pressure.[13][16]

-

An energy source is used to heat the gases to temperatures between 800-1000°C, creating a plasma.[14][15][16]

-

In the plasma, the gas molecules decompose. Hydrogen radicals selectively etch off any non-diamond (graphitic) carbon, while carbon atoms deposit onto the substrate.[15]

-

Over time, these carbon atoms build upon the substrate, replicating the diamond crystal structure. The growth rate is typically 0.1 to 10 micrometers per hour.[13]

-

This compound: Laser Ablation / Electric Arc Discharge

Fullerenes are typically synthesized by vaporizing a carbon source, such as graphite, in an inert atmosphere. The electric arc discharge method is common for larger-scale production.[17][18]

-

Objective: To produce a fullerene-rich soot by vaporizing graphite.

-

Apparatus: A vacuum chamber, two graphite electrodes, a power supply, and a helium or argon gas supply.

-

Methodology:

-

Two high-purity graphite rods are placed in close proximity within a chamber.[17]

-

The chamber is evacuated and then backfilled with an inert gas (e.g., helium) at a controlled pressure.[17]

-

A large electric current is passed between the electrodes, creating a high-temperature arc that vaporizes the carbon from the anode.[18]

-

The carbon vapor cools and condenses in the inert atmosphere, forming a soot that contains a mixture of fullerenes (C60, C70, and others).[18]

-

The soot is collected from the chamber walls.

-

Extraction & Purification: The collected soot is dissolved in a suitable organic solvent, such as toluene (B28343) or carbon disulfide.[17] The fullerenes dissolve, while other forms of carbon do not. The resulting solution is then purified using chromatography to separate C70 from C60 and other fullerenes.

-

// Nodes Graphite [label="Graphite Rods", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Energy [label="Energy Input\n(Electric Arc / Laser)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vapor [label="Carbon Vapor\n(in Inert Gas)", fillcolor="#FBBC05", fontcolor="#202124"]; Soot [label="Fullerene-Rich Soot", fillcolor="#202124", fontcolor="#FFFFFF"]; Solvent [label="Solvent Extraction\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C70 [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Graphite -> Energy; Energy -> Vapor; Vapor -> Soot [label=" Condensation"]; Soot -> Solvent; Solvent -> Chromatography [label=" Crude Extract"]; Chromatography -> C70; } graph Caption: General workflow for the synthesis and purification of this compound.

Relevance and Applications in Drug Development

The unique properties of each carbon allotrope make them promising candidates for various biomedical and pharmaceutical applications.

This compound: The hollow cage structure and electronic properties of C70 are of significant interest.

-

Drug Delivery: The cage can encapsulate drug molecules, and the surface can be functionalized to target specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy.[19][20][21]

-

Photodynamic Therapy (PDT): Fullerenes are excellent photosensitizers. When exposed to light, they can generate reactive oxygen species (ROS) that are highly toxic to cancer cells, offering a targeted cancer therapy approach.[19][20]

-

Antioxidants: C70 and its derivatives can effectively scavenge free radicals, suggesting applications in treating conditions associated with oxidative stress and in anti-aging formulations.[20][22]

Diamond (as Nanodiamonds): Nanodiamonds (NDs), which are diamond particles with a diameter of less than 100 nm, are particularly promising due to their biocompatibility and stable surface chemistry.[23]

-

Drug Delivery: NDs have a high surface area that can be functionalized to carry a wide range of therapeutic agents, including chemotherapy drugs and proteins.[24][25][26] Their biocompatibility and low toxicity make them a safe delivery vehicle.[25][26] They can also provide a protective environment for drugs, shielding them from degradation.[25]

-

Bioimaging and Sensing: Fluorescent nanodiamonds can be used as stable, non-toxic probes for long-term cell tracking and sensing applications in diagnostics and research.[25][27]

Graphite (as Graphene and Graphene Oxide): Graphene and its oxidized form, graphene oxide (GO), possess an exceptionally high surface area, making them ideal platforms for drug delivery.[28][29]

-

High Drug Loading: The large surface area allows for the loading of high concentrations of drugs, particularly aromatic drug molecules, through π-π stacking interactions.[28][29]

-

Targeted Delivery & Controlled Release: The surface of graphene and GO can be easily functionalized with targeting ligands to direct the drug to specific sites.[28][29] Furthermore, they can be engineered into stimulus-responsive systems that release drugs in response to specific triggers like pH or temperature changes.[28]

// Nodes C70_ground [label="C70 (Ground State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C70_excited [label="C70* (Excited State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_triplet [label="³O₂ (Triplet Oxygen)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; O2_singlet [label="¹O₂ (Singlet Oxygen)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage", fillcolor="#202124", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Necrosis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Light -> C70_ground [label=" Excitation"]; C70_ground -> C70_excited; C70_excited -> O2_triplet [label=" Energy Transfer"]; O2_triplet -> O2_singlet; C70_excited -> C70_ground [label=" Relaxation"]; O2_singlet -> ROS; ROS -> Damage; Damage -> Apoptosis; } graph Caption: Simplified pathway of C70-mediated photodynamic cancer therapy.

Conclusion

Diamond, graphite, and this compound, while all pure forms of carbon, represent a spectrum of material properties driven by fundamental differences in atomic structure and bonding. Diamond's sp³ network results in the hardest known material, while graphite's sp² layered structure makes it soft and conductive. This compound offers a unique molecular architecture with distinct electronic and chemical properties. For professionals in drug development and materials science, understanding these differences is crucial for harnessing their potential. From the robust and biocompatible surfaces of nanodiamonds to the high drug-loading capacity of graphene and the photosensitizing capabilities of fullerenes, carbon allotropes provide a versatile and powerful toolkit for advancing therapeutic and diagnostic technologies.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. mytutor.co.uk [mytutor.co.uk]

- 3. The Carbon Chemistry and Crystal Structure of Diamonds [thoughtco.com]

- 4. enmu.edu [enmu.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. byjus.com [byjus.com]

- 7. What is The Structure of Graphite? [theengineeringchoice.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C70 fullerene - Wikipedia [en.wikipedia.org]

- 10. shop.nanografi.com [shop.nanografi.com]

- 11. medium.com [medium.com]

- 12. Allotropes of carbon - Wikipedia [en.wikipedia.org]

- 13. growndiamondcorp.com [growndiamondcorp.com]

- 14. alicat.com [alicat.com]

- 15. Purity of Diamonds Created by Chemical Vapor Deposition [processsensing.com]

- 16. withclarity.com [withclarity.com]

- 17. guidechem.com [guidechem.com]

- 18. Fullerene - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. powdernano.com [powdernano.com]

- 21. abvigen.com [abvigen.com]

- 22. timesnano.com [timesnano.com]

- 23. academic.oup.com [academic.oup.com]

- 24. japsonline.com [japsonline.com]

- 25. Frontiers | A short appraisal of nanodiamonds in drug delivery and targeting: recent advancements [frontiersin.org]

- 26. Role of Nanodiamonds in Drug Delivery and Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Graphene Oxide in Medicine: Enhancing Drug Delivery Systems [eureka.patsnap.com]

Navigating the Nanoscale: A Technical Guide to the Health and Safety of Fullerene C70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical health and safety considerations for handling Fullerene C70 (C70). As a unique carbon allotrope with significant potential in biomedical and materials science, a thorough understanding of its toxicological profile and requisite safety protocols is paramount for professionals in research and development. This document synthesizes key toxicological data, outlines detailed experimental protocols for its assessment, and presents standardized procedures for safe handling and emergency response.

Section 1: Physicochemical and Hazard Identification

This compound is a cage-like, fused-ring molecule comprised of 70 carbon atoms, resembling a rugby ball.[1] It exists as a black or dark brown crystalline powder.[2][3] While pristine fullerenes are generally considered to have low toxicity, their hydrophobic nature and potential to generate reactive oxygen species (ROS) necessitate careful handling.[4][5]

The primary hazards identified from Safety Data Sheets (SDS) are serious eye irritation (H319) and potential respiratory irritation (H335).[5][6] As of now, no specific Occupational Exposure Limit (OEL) has been established for this compound.[6]

1.1: Quantitative Data Summary

The following tables summarize the key physicochemical properties and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C70 | [1] |

| Molar Mass | 840.77 g/mol | [1][7] |

| Appearance | Black / Dark brown crystalline powder | [1][2][3] |

| Density | ~1.7 g/cm³ | [1] |

| Melting Point | Sublimes at ~500-600 °C | [1][2] |

| Water Solubility | Insoluble | [1][2] |

| Organic Solvent Solubility | Sparingly soluble in aromatic solvents (e.g., toluene, benzene, o-dichlorobenzene, carbon disulfide) | [1][2][8] |

| Band Gap | 1.77 eV | [1] |

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Test System | Dose/Concentration | Result | Reference(s) |

| Acute Oral Toxicity | Rodents (C60/C70 mixture) | 2000 mg/kg | No toxicity, genotoxicity, or mutagenicity observed. | |

| Genotoxicity | NMRI Mice (C60/C70 mixture in olive oil) | Up to 3.6 mg/kg (oral) | No genotoxic activity observed (Mammalian Micronucleus Test). | [3] |

| Aquatic Toxicity | Adult Zebrafish (Danio rerio) | 0.5 - 1.5 ppm (14-day exposure) | Locomotion abnormalities, increased Reactive Oxygen Species (ROS) and Superoxide Dismutase (SOD). | [6] |

| Aquatic Toxicity (LC50) | Embryonic Zebrafish (Danio rerio) | ~200 ppb (48-hour exposure) | Estimated LC50; concentrations >200 ppb led to 100% mortality. | [9] |

| Cytotoxicity | Cultured V79 & HeLa Cells (C70(OH)30) | Not specified (concentrations exceeding physiological levels) | Non-toxic. | [10] |

| Dermal Toxicity | Mouse Skin (Fullerene extracts in benzene) | 200 µg (topical) | No acute toxic effects or tumor promotion activity. | [11] |

Note: The toxicity of fullerenes can be highly dependent on their purity, functionalization, aggregation state, and the solvent used.[12][13]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and ensure a safe laboratory environment.

2.1: Engineering and Administrative Controls

-

Ventilation : Always handle this compound powder in a well-ventilated area.[6] The use of a certified chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation risk.

-

Designated Area : Establish a designated area for handling, weighing, and storing C70 to prevent cross-contamination.

-

Hygiene : Wash hands thoroughly after handling and before leaving the laboratory.[9] Avoid eating, drinking, or smoking in areas where C70 is handled.[9]

2.2: Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum recommendations:

-

Eye Protection : Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[14]

-

Body Protection : A lab coat or protective coveralls should be worn.[6] For larger quantities or where significant dust generation is possible, impervious clothing may be necessary.

-

Respiratory Protection : If engineering controls are insufficient or during activities with high potential for aerosolization (e.g., cleaning spills), use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., N95/FFP2 or higher).[5][9]

Section 3: Emergency Procedures

3.1: Exposure Response

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][14]

-

Skin Contact : Remove contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.[9]

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[6][14]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]

3.2: Spill Response Workflow

For minor spills of C70 powder that can be safely cleaned by laboratory personnel:

For large spills, or any spill that laboratory personnel are not equipped or trained to handle, evacuate the area and contact the institution's emergency response team immediately.[15]

Section 4: Key Experimental Protocols for Toxicity Assessment

The conflicting data in fullerene toxicology literature underscores the importance of standardized, well-characterized experimental models.[12][13] Below are methodologies for key assays used to evaluate the biological impact of C70.

4.1: In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective : To determine the concentration at which C70 induces cell death in a cultured cell line (e.g., HeLa).

-

Principle : Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan (B1609692) crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.[16]

-

Methodology :

-

Cell Plating : Seed cells (e.g., HeLa) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[10]

-

C70 Preparation : Prepare a stock solution of C70 in a suitable solvent (e.g., DMSO) and create serial dilutions in a serum-free cell culture medium to achieve the desired final concentrations. Note: The final solvent concentration should be non-toxic to the cells (typically <0.5%).

-

Exposure : Remove the culture medium from the cells and replace it with the medium containing the various concentrations of C70. Include untreated cells as a negative control and a solvent-only control.

-

Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[10]

-

MTT Addition : Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.[4]

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading : Shake the plate to ensure complete dissolution and measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16]

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against C70 concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

-

4.2: In Vivo Ecotoxicity: Zebrafish Embryo Acute Toxicity Test (OECD 236)

The zebrafish embryo is a well-established vertebrate model for assessing the toxicity of nanomaterials due to its rapid development, transparency, and genetic similarity to mammals.[14][17]

-

Objective : To determine the acute toxicity and lethal concentration (LC50) of C70 on developing zebrafish embryos.

-

Principle : Fertilized zebrafish eggs are exposed to various concentrations of the test substance for 96 hours. Lethal (e.g., coagulation, lack of heartbeat) and sublethal (e.g., malformations, edema) endpoints are recorded daily.[15]

-

Methodology :

-

Embryo Collection : Collect newly fertilized zebrafish eggs (within 3 hours post-fertilization, hpf).[15]

-

Test Solutions : Prepare a range of C70 concentrations in embryo medium. Due to C70's insolubility in water, this often requires sonication or the use of a carrier solvent. A control group (embryo medium only) and a solvent control group must be included.

-

Exposure : Place groups of embryos (e.g., 20 embryos per group) into the wells of a multi-well plate containing the different test solutions.[15]

-

Incubation : Incubate the plates at 26 ± 1°C under a standard light/dark cycle (e.g., 12h:12h) for up to 96 hours.[15][17]

-

Observation : At 24, 48, 72, and 96 hpf, observe the embryos under a microscope. Record lethal endpoints:

-

Coagulation of the embryo.

-

Lack of somite formation.

-

Non-detachment of the tail.

-

Absence of heartbeat.[15]

-

-

Data Analysis : For each concentration, calculate the cumulative mortality at each time point. Use this data to determine the 96-hour LC50 value with statistical methods (e.g., Probit analysis).

-

4.3: In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals.[1][6][18]

-

Objective : To identify if C70 causes cytogenetic damage in vivo.

-

Principle : When an erythroblast develops into an erythrocyte, its main nucleus is expelled. If chromosomal damage has occurred, lagging chromosome fragments or whole chromosomes can be left behind in the cytoplasm, forming small, secondary nuclei called micronuclei. An increase in the frequency of micronucleated erythrocytes indicates genotoxicity.[8][18]

-

Methodology :

-

Animal Model : Typically uses mice or rats. A preliminary dose-ranging study may be performed to determine the maximum tolerated dose (MTD).

-

Administration : Administer the test substance (C70, usually suspended in a vehicle like olive oil) to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). The study includes a vehicle control group and a positive control group (a known genotoxic agent like cyclophosphamide).[6]

-

Dosing Regimen : A single treatment or two treatments 24 hours apart are common. The limit dose is typically 2000 mg/kg body weight.[1]

-

Sample Collection : At appropriate time points after the final treatment (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[8]

-

Slide Preparation : Prepare smears of the collected cells on microscope slides and stain them with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa/May-Grünwald).

-

Scoring : Using a microscope, score a substantial number of polychromatic erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei.[6] The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity to the bone marrow.

-

Data Analysis : The frequency of micronucleated polychromatic erythrocytes is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-related increase in micronuclei in the C70-treated groups compared to the vehicle control.

-

Section 5: Mechanisms of Toxicity - Signaling Pathways

A primary mechanism of fullerene toxicity involves the induction of oxidative stress.[5] Pristine fullerenes can generate Reactive Oxygen Species (ROS), especially under UV irradiation, which can overwhelm the cell's antioxidant defenses, leading to cellular damage.[12]

5.1: The Nrf2-Mediated Oxidative Stress Response

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[19][20] Exposure to fullerenes can trigger this pathway.

-

Mechanism :

-

ROS Generation : C70 exposure can increase intracellular levels of ROS.

-

Keap1-Nrf2 Dissociation : Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. ROS can modify specific cysteine residues on Keap1.[20]

-

Nrf2 Translocation : This modification causes a conformational change in Keap1, leading to the release of Nrf2.

-

ARE Activation : Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[3][20]

-

Antioxidant Gene Expression : This binding initiates the transcription of a battery of antioxidant and phase II detoxifying enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis (e.g., GCL).[3]

-

This response is a protective mechanism; however, if ROS production is excessive and prolonged, it can lead to damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[21]

References

- 1. oecd.org [oecd.org]

- 2. Functionalized Fullerene Increases NF-κB Activity and Blocks Genotoxic Effect of Oxidative Stress in Serum-Starving Human Embryo Lung Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyhydroxylated fullerene attenuates oxidative stress-induced apoptosis via a fortifying Nrf2-regulated cellular antioxidant defence system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. Toxicity and Antioxidant Activity of Fullerenol C60,70 with Low Number of Oxygen Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 9. An Update Report on the Biosafety and Potential Toxicity of Fullerene-Based Nanomaterials toward Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 12. Toxicity studies of fullerenes and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo evaluation of carbon fullerene toxicity using embryonic zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional silver-based nanomaterials affecting zebrafish development: the adverse outcomes in relation to the nanoparticle physical and chemical stru ... - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00813D [pubs.rsc.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. youtube.com [youtube.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. researchgate.net [researchgate.net]

- 20. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

Theoretical Modeling of Fullerene C70 Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fullerene C70, a captivating carbon allotrope, has garnered significant attention for its unique structural, electronic, and chemical properties. These attributes make it a promising candidate for a wide array of applications, particularly in the realm of drug development and materials science. Theoretical modeling, primarily through quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating and predicting the behavior of C70. This guide provides a comprehensive overview of the theoretical modeling of C70's properties, supported by experimental validation and detailed protocols. It aims to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the computational approaches that are accelerating our understanding and application of this remarkable molecule.

Introduction

Since their discovery, fullerenes have fascinated scientists with their hollow, cage-like structures. Among them, this compound, with its elongated "rugby ball" shape, exhibits distinct properties compared to its more spherical counterpart, C60.[1] Its unique electronic structure and larger surface area offer intriguing possibilities for functionalization and interaction with biological systems, making it a molecule of interest for drug delivery and therapeutic applications.[2][3]

Theoretical modeling plays a pivotal role in understanding the intricate properties of C70 at the atomic level. Computational methods allow for the prediction of its geometry, electronic behavior, vibrational spectra, and chemical reactivity with a high degree of accuracy. This in-silico approach not only complements experimental findings but also guides the rational design of C70-based derivatives with tailored functionalities for specific applications, such as targeted drug delivery.[4]

Theoretical Methodologies

The theoretical investigation of this compound's properties predominantly relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.[5][6]

2.1. Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure of C70, from which a multitude of properties can be derived. The choice of functional and basis set is crucial for obtaining accurate results. Common functionals used for fullerene studies include B3LYP, PBE, and M06-2X, often paired with basis sets like 6-31G* or larger ones for higher accuracy.[5][7][8] These calculations provide insights into:

-

Geometric Structure: Optimization of the C70 geometry to its lowest energy state, allowing for the precise calculation of bond lengths and angles.

-

Electronic Properties: Determination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a key indicator of chemical reactivity and electronic behavior.

-

Vibrational Analysis: Calculation of vibrational frequencies, which correspond to the modes of atomic motion within the molecule. These theoretical spectra (IR and Raman) can be directly compared with experimental data for validation.

2.2. Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of C70 and its interactions with other molecules over time.[7] This is particularly relevant for understanding:

-

Solvation: How C70 interacts with different solvents.

-

Biomolecular Interactions: The binding and interaction of C70 with biological targets such as proteins and DNA, which is fundamental for drug development applications.[1][9]

Structural and Electronic Properties of C70

The D5h symmetry of the C70 molecule results in a unique set of bond lengths and electronic characteristics.[10]

3.1. Geometric Structure

The C70 fullerene is composed of 25 hexagons and 12 pentagons, with carbon atoms at the vertices of each polygon.[10] This arrangement leads to eight distinct C-C bond lengths. Theoretical calculations, particularly using DFT, have been instrumental in predicting these bond lengths, which are in excellent agreement with experimental values obtained from techniques like X-ray crystallography.

Table 1: Theoretical and Experimental Bond Lengths of C70

| Bond Type | Theoretical (DFT) Bond Length (Å) | Experimental Bond Length (Å) |

| c-c | 1.37 | 1.37 |

| a-b | 1.46 | 1.46 |

| b-b | 1.39 | 1.39 |

| b-c | 1.45 | 1.45 |

| c-d | 1.42 | 1.42 |

| d-d | 1.46 | 1.46 |

| d-e | 1.39 | 1.39 |

| e-e | 1.45 | 1.45 |

3.2. Electronic Properties

The electronic properties of C70 are largely defined by its HOMO-LUMO gap. This energy difference is a critical parameter for predicting its reactivity, with a smaller gap generally indicating higher reactivity. Theoretical calculations provide valuable estimates of the HOMO-LUMO gap, which can be correlated with experimental values obtained from electrochemical and spectroscopic measurements.[11][12]

Table 2: Theoretical and Experimental Electronic Properties of C70

| Property | Theoretical (DFT) Value (eV) | Experimental Value (eV) |

| HOMO-LUMO Gap | ~1.72 | 1.8 - 2.3 |

Vibrational Properties of C70

The vibrational modes of C70 can be probed experimentally using Infrared (IR) and Raman spectroscopy. Theoretical frequency calculations are essential for the assignment of the observed spectral bands to specific vibrational motions of the molecule.

Table 3: Selected Theoretical and Experimental Vibrational Frequencies of C70 (cm⁻¹)

| Theoretical (DFT) | Experimental (Raman) | Experimental (IR) |

| 254 | 258 | - |

| 454 | 455 | 458 |

| 572 | 570 | 578 |

| 673 | - | 673 |

| 701 | 702 | - |

| 1084 | 1085 | - |

| 1134 | - | 1133 |

| 1222 | 1225 | - |

| 1430 | - | 1429 |

| 1568 | 1567 | - |

Chemical Reactivity and Functionalization